molecular formula C17H17ClN4O3S B2389173 5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide CAS No. 380437-38-7

5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide

Cat. No. B2389173
CAS RN: 380437-38-7
M. Wt: 392.86
InChI Key: SOJYHCHZCRXCBQ-UHFFFAOYSA-N
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Description

The compound “5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a sulfonamide group, which is a functional group that is often found in various pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as potent reagents in organic and medicinal synthesis . These are versatile synthetic building blocks used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . The reaction gives N-azolylsulfonation products, which were isolated in 70–88% yield as pure compounds and characterized by elemental analysis and LC/MS .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods. For instance, the spectrum showed a set of peaks observed as multiples at 7.3–8.1 ppm which were assigned to the thiophene and aromatic protons . The compound is also known to crystallize in the monoclinic P 2 1 / c space group .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The integration of the two sets of signals related to N–H and (H–C=N) groups clarified that the ratio between the two isomers was about 50:50 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has an empirical formula (Hill Notation) of C14H16ClN3O2 and a molecular weight of 293.75 .

Future Directions

The future directions for the study and application of this compound could involve its use as a synthetic building block in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . This could potentially lead to the development of new pharmaceuticals and functional materials .

properties

IUPAC Name

5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-11-16(17(23)22(21(11)2)13-6-4-3-5-7-13)20-26(24,25)15-10-12(19)8-9-14(15)18/h3-10,20H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYHCHZCRXCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide

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